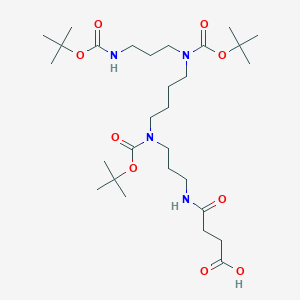

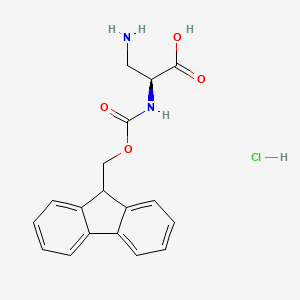

Spermine(BBBSuc)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spermine is a spermidine-derived biogenic polyamine found as a polycation at all pH values. It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species .

Synthesis Analysis

Spermine is derived from spermidine by spermine synthase . C-methylated analogs of polyamines are unique, since among these compounds functionally active in vitro and in vivo spermidine and spermine mimetics were found. Biochemical properties of the compounds of this family can be regulated by moving the methyl group along the backbone of a polyamine and/or changing the configuration of the chiral center .Molecular Structure Analysis

Spermine is a polyamine molecule that performs various cellular functions, such as DNA and RNA stabilization, autophagy modulation, and eIF5A formation, and is generated from putrescine by aminopropyltransferase spermidine synthase (SpdS) .Chemical Reactions Analysis

Spermine is involved in a number of chemical reactions. For instance, it has been found that five histone proteins, actin, tubulins, and HSP70 were incorporated with spermine .Physical And Chemical Properties Analysis

Spermine is a unique compound among C-methylated analogs of polyamines. The biochemical properties of this family of compounds can be regulated by moving the methyl group along the backbone of a polyamine and/or changing the configuration of the chiral center .Aplicaciones Científicas De Investigación

Role in Drought Stress Responses in Plants

Spermine (Spm) has been shown to protect plants from a variety of environmental insults . It has been found that drought stress increases endogenous Spm in plants and exogenous application of Spm improves the plants’ ability to tolerate drought stress . Spm’s role in enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress is well documented in plants .

Interaction with Other Molecules

Spm interacts with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene, to coordinate the reactions necessary for developing drought tolerance .

Role in Prostate Cancer

Spermine is highly expressed in the prostate compared with other organs and is detectable in urine, tissue, expressed prostatic secretions, and erythrocyte . A significant reduction of spermine level was observed in prostate cancer (PCa) tissue compared with benign prostate tissue, and the level of urinary spermine was also significantly lower in men with PCa . Decreased spermine level may be used as an indicator of malignant phenotype transformation from normal to malignant tissue in prostate .

Role in Cancer Therapy and Chemoprevention

Studies targeting polyamines and key rate-limiting enzymes associated with spermine metabolism as a tool for PCa therapy and chemoprevention have been conducted with various polyamine biosynthesis inhibitors and polyamine analogues .

Role in Regulating Cancer-Driving Pathways

The mechanism between spermine and PCa development are possibly related to the regulation of polyamine metabolism, cancer-driving pathways, oxidative stress, anticancer immunosurveillance, and apoptosis regulation .

Role as a Polyamine Linker

Spermine BBBSuc is used as a polyamine linker for various applications .

Mecanismo De Acción

Target of Action

Spermine is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . It is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation . In cancer cells, spermine has been shown to interact with the protein arginine methyltransferase PRMT1 .

Mode of Action

Spermine is derived from spermidine by spermine synthase . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack .

Biochemical Pathways

The biosynthetic pathways of plant polyamines are well established. Briefly, polyamine biosynthesis begins with the conversion of arginine to putrescine, which can then be converted to spermidine by spermidine synthase and then to spermine by spermine synthase .

Pharmacokinetics

It is known that spermine-based, amphiphilic poly (β-amino ester)s are promising candidates for efficient sirna delivery .

Result of Action

Spermine has been shown to protect plants from a variety of environmental insults . It enhances antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creates tolerance for drought-induced oxidative stress . In cancer cells, spermine inhibits full-length androgen receptor (AR-FL) and androgen receptor splice variant 7 (AR-V7) signaling and suppresses cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spermine(BBBSuc). For instance, drought stress increases endogenous spermine in plants and exogenous application of spermine improves the plants’ ability to tolerate drought stress . Spermine interacts with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene, to coordinate the reactions necessary for developing drought tolerance .

Safety and Hazards

Propiedades

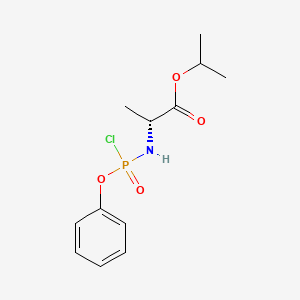

IUPAC Name |

4-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N4O9/c1-27(2,3)40-24(37)31-17-13-21-33(26(39)42-29(7,8)9)19-11-10-18-32(25(38)41-28(4,5)6)20-12-16-30-22(34)14-15-23(35)36/h10-21H2,1-9H3,(H,30,34)(H,31,37)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTBRKBZRJJGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCNC(=O)CCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spermine(BBBSuc) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)